5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is characterized by a cyclopropanecarbonyl group attached to a dimethylcyclopentanone ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one typically involves the reaction of cyclopropanecarbonyl chloride with 2,2-dimethylcyclopentanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production would involve stringent control of reaction conditions and purification processes to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2,5-dimethyl-: Similar in structure but lacks the cyclopropanecarbonyl group.
Cyclopropanecarbonyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one is unique due to the presence of both the cyclopropanecarbonyl group and the dimethylcyclopentanone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)6-5-8(10(11)13)9(12)7-3-4-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
AZRJJSUBWYQMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.